[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone
Description
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a difluorophenyl group
Properties
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O/c1-2-5-19-16(12-23-24-19)20(26)25-11-4-6-14(13-25)9-10-15-17(21)7-3-8-18(15)22/h3,7-8,12,14H,2,4-6,9-11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHFHCIWSHXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The difluorophenyl group is introduced through a series of substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated precursors, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Researchers may explore its efficacy and safety in treating various diseases, including neurological disorders and cancers.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-ylmethanone
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
Compared to similar compounds, [3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of structural features. The presence of both a piperidine and a pyrazole ring, along with the difluorophenyl group, provides distinct chemical and biological properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
